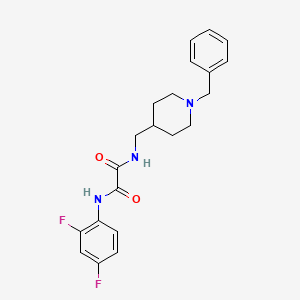

![molecular formula C17H14N4O4S B2989072 Methyl 4-[[2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate CAS No. 896328-01-1](/img/structure/B2989072.png)

Methyl 4-[[2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

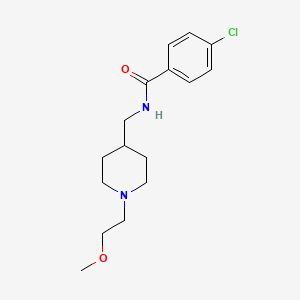

“Methyl 4-[[2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate” is a chemical compound with the molecular formula C17H14N4O4S and a molecular weight of 370.38. It is a derivative of 1,3,5-triazine aminobenzoic acid, which has been investigated for its various biological activities, including antimicrobial, antimalarial, anti-cancer, and anti-viral properties .

Synthesis Analysis

The synthesis of 1,3,5-triazine 4-aminobenzoic acid derivatives, which include “Methyl 4-[[2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate”, can be achieved by conventional methods or using microwave irradiation . The latter method provides the desired products in less time, with good yield and higher purity . The 4-aminobenzoic acid moiety is esterified to afford methyl ester analogues .Molecular Structure Analysis

The molecular structure of “Methyl 4-[[2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate” is characterized by FT-IR, NMR (1H-NMR and 13C-NMR), mass spectra, and elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Methyl 4-[[2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate” include the replacement of chloride ions in cyanuric chloride to give several variants of 1,3,5-triazine derivatives . The reaction proceeds at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Research on related sulfonamide and triazine derivatives showcases their potential in synthesizing novel compounds with interesting properties. For instance, Kametani et al. (1972) explored the synthesis of 2-methyl-4-sulfanilamido-s-triazine derivatives, emphasizing the unexpected products that emerged from condensation reactions, indicating the complexity and unpredictability in the synthesis of triazine-based compounds Kametani, T., Okui, K., & Koizumi, M. (1972). Similarly, Branowska et al. (2022) synthesized 1,2,4-triazine-containing sulfonamide derivatives, providing insight into sulfonamide-sulfonimide tautomerism and the structural conformation of these molecules Branowska, D., Wysocki, W., Wolińska, E., Koc, K., Stańska, K., Mirosław, B., & Karczmarzyk, Z. (2022).

Photophysical Properties and Photopolymerization

The study by Guillaneuf et al. (2010) on nitroxide-mediated photopolymerization introduces a new alkoxyamine compound with a chromophore group linked to the aminoxyl function, highlighting its decomposition under UV irradiation to generate radicals. This research provides a foundation for understanding how derivatives of Methyl 4-[[2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate could be utilized in photopolymerization processes Guillaneuf, Y., Bertin, D., Gigmes, D., Versace, D., Lalevée, J., & Fouassier, J. (2010).

Antimicrobial Activity

The creation and testing of novel triazine derivatives for antimicrobial applications underscore the potential therapeutic uses of these compounds. Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives and evaluated their antimicrobial activities, suggesting that similar compounds could offer valuable biological properties Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N. (2007).

Environmental Stability and Degradation

Research on the environmental fate of related sulfonylurea herbicides, such as the study by Bhattacharjeel and Dureja (2002), examines the photolysis of these compounds on various surfaces, providing insights into their stability and degradation patterns. This information is crucial for understanding the environmental implications of using and synthesizing triazine-based compounds Bhattacharjeel, A.K. & Dureja, P. (2002).

Orientations Futures

The future directions for the research and development of “Methyl 4-[[2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate” and its derivatives could involve further exploration of their biological activities. Given their promising antimicrobial properties, these compounds could be investigated for potential applications in the treatment of infectious diseases caused by multidrug-resistant microbial pathogens .

Mécanisme D'action

Target of Action

. These activities suggest that the compound may interact with a range of targets, including enzymes, receptors, and other proteins involved in these biological processes.

Mode of Action

, it can be inferred that the compound likely interacts with its targets to modulate their function, leading to changes in cellular processes and responses.

Biochemical Pathways

, it’s likely that the compound affects multiple pathways involved in processes such as inflammation, pain perception, cancer progression, and viral replication.

Result of Action

, it can be inferred that the compound likely induces changes in cellular processes and responses, potentially leading to effects such as reduced inflammation, pain relief, inhibition of cancer cell growth, or suppression of viral replication.

Propriétés

IUPAC Name |

methyl 4-[[2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O4S/c1-25-15(23)11-5-7-12(8-6-11)18-14(22)10-26-16-19-13-4-2-3-9-21(13)17(24)20-16/h2-9H,10H2,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRQAIIOQAJZWPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N3C=CC=CC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-[[2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

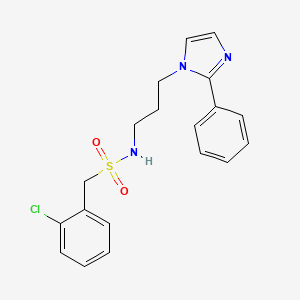

![1-(benzo[d]oxazol-2-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)pyrrolidine-2-carboxamide](/img/structure/B2988991.png)

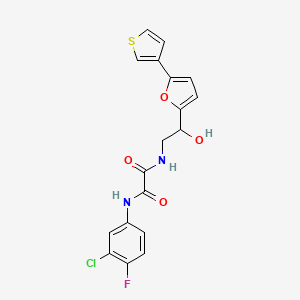

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide](/img/structure/B2988995.png)

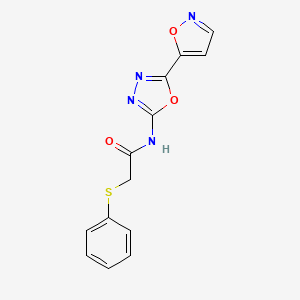

![2-({4-[(2,4-Dichlorophenoxy)methyl]-2-nitrophenyl}sulfanyl)-1,3-benzothiazole](/img/structure/B2988996.png)

![1-{[4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperazine](/img/structure/B2988998.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide](/img/structure/B2989006.png)

![3-(2-((4-fluorobenzo[d]thiazol-2-yl)amino)thiazol-4-yl)-2H-chromen-2-one](/img/structure/B2989008.png)

![10-(3-Aminophenyl)-2,4-dioxopyrimido[4,5-b]quinoline-8-carbonitrile;hydrochloride](/img/structure/B2989011.png)